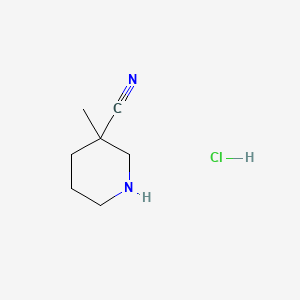

3-Methylpiperidine-3-carbonitrile hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methylpiperidine-3-carbonitrile hydrochloride is an organic compound with the chemical formula C6H12N2 · HCl . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Méthodes De Préparation

The synthesis of 3-Methylpiperidine-3-carbonitrile hydrochloride typically involves the reaction of 3-methylpiperidine with cyanogen chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

3-Methylpiperidine-3-carbonitrile hydrochloride can undergo oxidation reactions that convert the nitrile group into corresponding carboxylic acids or other functional groups. Common oxidizing agents include:

- Potassium permanganate

- Chromium trioxide

These reactions are important for modifying the compound's functional groups for various synthetic pathways.

Reduction Reactions

Reduction of this compound can be achieved using reducing agents such as:

- Lithium aluminum hydride

- Sodium borohydride

These reactions typically convert the nitrile group into primary amines, expanding the utility of the compound in pharmaceutical applications.

Substitution Reactions

Nucleophilic substitution reactions can occur where the nitrile group is replaced by other functional groups. Common reagents for these reactions include:

- Sodium methoxide

- Sodium ethoxide

Such substitutions allow for the introduction of various functional groups, enhancing the compound's versatility in organic synthesis .

Mechanistic Insights

The mechanisms underlying these reactions often involve nucleophilic attack on electrophilic centers, facilitated by the presence of the carbonitrile group.

Oxidation Mechanism

In oxidation reactions, the nitrile carbon is oxidized, leading to an increase in oxidation state and formation of carboxylic acids or ketones through a series of electron transfer steps.

Reduction Mechanism

For reduction processes, hydride transfer from lithium aluminum hydride to the nitrile carbon results in the formation of an intermediate imine, which can subsequently be hydrolyzed to yield amines.

Substitution Mechanism

In substitution reactions, nucleophiles attack the carbon atom of the nitrile group, leading to displacement of the leaving group (often halides) and formation of new bonds with incoming nucleophiles.

Applications De Recherche Scientifique

3-Methylpiperidine-3-carbonitrile hydrochloride is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Medicine: This compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

Industry: It is used in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 3-Methylpiperidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

3-Methylpiperidine-3-carbonitrile hydrochloride can be compared with other similar compounds such as:

3-Methylpiperidine: Lacks the nitrile group, leading to different reactivity and applications.

Piperidine-3-carbonitrile: Similar structure but without the methyl group, affecting its chemical properties and uses.

3-Cyanopiperidine: Another related compound with different substitution patterns.

These comparisons highlight the unique properties of this compound, making it valuable for specific research and industrial applications.

Activité Biologique

3-Methylpiperidine-3-carbonitrile hydrochloride (CAS No. 1205749-97-8) is an organic compound that has garnered attention for its biological activity and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

This compound has the molecular formula C6H12N2⋅HCl. It is typically synthesized through the reaction of 3-methylpiperidine with cyanogen chloride, using solvents such as dichloromethane, followed by purification via recrystallization. The compound features a piperidine ring with a nitrile group, which influences its reactivity and biological interactions.

The biological activity of this compound primarily involves its role as a ligand for various enzymes and receptors. Its mechanism of action can be summarized as follows:

- Enzyme Interaction : The compound has been utilized in studies examining enzyme interactions, particularly in metabolic pathways. It may modulate enzyme activity by binding to active sites or allosteric sites, thereby influencing enzymatic reactions.

- Pharmacological Potential : Research indicates that it may have therapeutic implications, particularly in the development of pharmaceuticals targeting specific biological pathways. Its structure allows it to serve as a precursor in synthesizing more complex molecules with desired biological activities .

Antiproliferative Effects

Recent studies have explored the antiproliferative effects of compounds related to this compound. For instance, derivatives of piperidine have shown significant activity against various cancer cell lines. The IC50 values for these compounds indicate their potency in inhibiting cell growth:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Benzoylpiperidine (Compound 20) | MDA-MB-231 (breast cancer) | 7.9 |

| Benzoylpiperidine (Compound 20) | OVCAR-3 (ovarian cancer) | 92 |

| Piperidine Derivative | PDAC-3 (pancreatic cancer) | 9.28 |

These results suggest that modifications to the piperidine structure can enhance antiproliferative activity, making it a promising scaffold for drug development .

Enzyme Inhibition Studies

Inhibitory studies on enzymes such as MAGL (monoacylglycerol lipase) have shown that piperidine derivatives exhibit selective inhibition, with some compounds demonstrating IC50 values as low as 80 nM. This selectivity is crucial for minimizing off-target effects in therapeutic applications .

Case Studies

- Optimization of DMPK Properties : A study focused on optimizing the drug-like properties of piperidine derivatives found that introducing fluorine atoms significantly improved metabolic stability and reduced clearance rates in vivo. This optimization is essential for enhancing the pharmacokinetic profiles of potential therapeutic agents derived from this compound .

- Antiparasitic Activity : Another investigation into related compounds revealed that structural modifications could balance aqueous solubility and antiparasitic activity. These findings underscore the importance of chemical structure in determining biological efficacy and safety profiles .

Propriétés

IUPAC Name |

3-methylpiperidine-3-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2.ClH/c1-7(5-8)3-2-4-9-6-7;/h9H,2-4,6H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGURFPBGAFCODY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)C#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857180 |

Source

|

| Record name | 3-Methylpiperidine-3-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205749-97-8 |

Source

|

| Record name | 3-Methylpiperidine-3-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.